molecular formula C10H9Cl2N3O2 B2391141 methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride CAS No. 1322605-19-5

methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride

Cat. No. B2391141
CAS RN: 1322605-19-5
M. Wt: 274.1
InChI Key: RBJMEEVBEGIPDV-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications.

Mechanism of Action

The mechanism of action of methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride is not fully understood, but it is believed to act by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. It may also induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride in lab experiments is its potential as a broad-spectrum antifungal agent, as it has been found to be effective against various fungal species. However, its efficacy against bacterial strains may be limited, and further studies are needed to fully understand its potential in treating bacterial infections.

Future Directions

For research on methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride include investigating its potential as a therapeutic agent for various diseases, such as cancer and fungal infections. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Other potential future directions include exploring its potential as a pesticide or herbicide, as well as investigating its potential in combination with other therapeutic agents for enhanced efficacy.

Synthesis Methods

The synthesis of methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride involves the reaction of 5-chloro-1H-1,2,4-triazole-3-carboxylic acid with methanol and thionyl chloride, followed by the reaction of the resulting product with 2-amino-5-chlorobenzoic acid. The final product is obtained by the reaction of the intermediate with hydrochloric acid.

Scientific Research Applications

Methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate hydrochloride has been studied for its potential as an antifungal agent, with promising results in inhibiting the growth of various fungal species. It has also been investigated for its potential in treating cancer, as it has been found to induce apoptosis in cancer cells. Additionally, it has been studied for its potential in treating bacterial infections, with some studies showing its efficacy against certain bacterial strains.

properties

IUPAC Name

methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2.ClH/c1-16-9(15)7-5-3-2-4-6(7)8-12-10(11)14-13-8;/h2-5H,1H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJMEEVBEGIPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=NNC(=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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